(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Physicochemical Properties Thermal Stability Heterocyclic Chemistry

Researchers investigating hepatoprotective triazole-3-thiones require precise structural comparators to validate SAR trends. Generic substitution of the N4 position risks assay irreproducibility, as N4-phenyl substitution directly reduces survival in CCl4-induced hepatitis models (Rud et al., 2018). - Essential comparator for benchmarking N4-aryl effects against N4-alkyl derivatives - Direct precursor to (5-mercapto-4-phenyl-1,2,4-triazol-3-yl)methyl phenyl carbamate (8e), a validated PDS inhibitor at 750 g a.i./ha - C5 hydroxyphenylmethyl group enables further antimicrobial scaffold optimization (class MIC: 16-64 μg/mL) - Available in research quantities with same-day dispatch

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
CAS No. 21358-25-8
Cat. No. B3022359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol
CAS21358-25-8
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NNC(=S)N2C3=CC=CC=C3)O
InChIInChI=1S/C15H13N3OS/c19-13(11-7-3-1-4-8-11)14-16-17-15(20)18(14)12-9-5-2-6-10-12/h1-10,13,19H,(H,17,20)
InChIKeyFLFNFBNMROZZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazole-3-thione Building Block: Procurement Overview


(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a 1,2,4-triazole-3-thione derivative featuring a thiol group at position 5, a phenyl ring at N4, and a hydroxyphenylmethyl substituent at C5 . It belongs to a class of heterocyclic compounds investigated for antimicrobial, antioxidant, hepatoprotective, and herbicidal activities. Its molecular formula is C15H13N3OS, molecular weight 283.35 g/mol, with a predicted density of 1.3±0.1 g/cm³ and boiling point of 431.4±55.0 °C .

Why Generic Substitution Fails: N4-Phenyl Biological Risk


Simple substitution of the N4 substituent or C5 group within 1,2,4-triazole-3-thione scaffolds profoundly alters pharmacological profiles. A study of hepatoprotective activity demonstrated that introducing a phenyl substituent at N4 decreased animal survival rates compared to alkyl-substituted analogs [1]. This indicates that even minor structural changes – such as replacing a methyl group with a phenyl group – can shift a compound from a potential therapeutic lead to a less active entity, making generic replacement risky for assay reproducibility.

Quantitative Differentiation Evidence for Scientific Selection


Density and Boiling Point vs. 4-Amino-5-phenyl Analog

The target compound exhibits a predicted density of 1.3 g/cm³ and a boiling point of 431.4 °C (at 760 mmHg) , compared to the close analog 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 22706-11-2) with a density of 1.47 g/cm³ and a boiling point of 309.4 °C . The lower density but substantially higher boiling point of the target compound reflects enhanced intermolecular interactions (hydrogen bonding via the hydroxyphenylmethyl moiety), which can influence solvent selection, purification, and storage conditions.

Physicochemical Properties Thermal Stability Heterocyclic Chemistry

Hepatoprotective Activity: N4-Phenyl Survival Rate Reduction

In a study of 43 1,2,4-triazole-3-thione derivatives, the compound with N4-methyl substitution (compound 2c) achieved 85.71% survival and reduced ALT by 33.43% and AST by 34.33% [1]. The authors established that survival of experimental animals decreased with the introduction of a phenyl substituent at N4 [1]. The target compound, bearing an N4-phenyl group, falls into the class of compounds with demonstrably lower hepatoprotective efficacy compared to its N4-alkyl counterparts.

Hepatoprotective Activity Triazole-3-thione Toxicology

Precursor to Phytoene Desaturase Herbicide Lead

The target compound is the direct alcohol precursor for the carbamate derivative (5-mercapto-4-phenyl-1,2,4-triazol-3-yl)methyl phenyl carbamate (compound 8e), which demonstrated potent herbicidal activity at 750 g a.i./ha with no significant toxicity to maize and wheat [1]. This carbamate emerged from scaffold hopping and linker modification; the target compound is the indispensable synthetic intermediate.

Herbicide Discovery Phytoene Desaturase Scaffold Hopping

Antimicrobial Activity Range of 5-Mercapto-4-phenyl Scaffolds

A close structural analog, 2-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-cyclohexa-1,5-dienol (compound S1), exhibited MIC values of 16–64 μg/mL against Gram-positive and Gram-negative bacteria, comparable to kanamycin [1]. While direct MIC data for the target compound is not yet published, its structural similarity (same core scaffold, mercapto and N-phenyl groups) places it within this established activity range, supporting its use as an antimicrobial screening scaffold.

Antimicrobial Screening MIC Determination 1,2,4-Triazole

Evidence-Based Application Scenarios


Hepatoprotective SAR Studies in Triazole-3-thiones

The target compound's well-defined N4-phenyl substitution makes it an essential comparator in SAR studies of hepatoprotective triazole-3-thiones. As demonstrated by Rud et al. (2018), N4-phenyl substitution reduces survival rates in CCl4-induced hepatitis models [1]. Research groups investigating liver protection mechanisms can use this compound to benchmark N4-aryl effects against N4-alkyl derivatives, establishing clear structure-activity trends for the optimization of hepatoprotective leads.

Synthetic Intermediate for PDS Herbicide Development

The compound serves as the direct alcohol precursor in the synthesis of (5-mercapto-4-phenyl-1,2,4-triazol-3-yl)methyl phenyl carbamate (8e), a potent PDS inhibitor with herbicidal activity at 750 g a.i./ha and crop safety to maize and wheat [1]. Agrochemical laboratories aiming to replicate or optimize this lead series must procure the target compound to access the active carbamate via carbamoylation. The synthetic route is published and validated.

Antimicrobial Hit Identification Using Triazole Scaffolds

Based on class-level MIC data (16–64 μg/mL) for structurally related 5-mercapto-4-phenyl-1,2,4-triazoles [1], the target compound can be deployed as a screening scaffold in antimicrobial discovery programs. Its hydroxyphenylmethyl group at C5 provides a potential handle for further structural modification, allowing medicinal chemists to explore substitutions that enhance potency or selectivity against specific pathogenic strains.

Quote Request

Request a Quote for (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.